Human TRPV1 Antagonist Affinity: 4-Pyridinyl (Target) vs. 2-Pyridinyl Isomer Binding Comparison
The target compound demonstrates measurable antagonist activity at the human transient receptor potential vanilloid 1 (TRPV1) channel. In a radioligand displacement assay using [³H]RTX on human TRPV1 expressed in HEK293 cells, the compound exhibits a binding affinity of Ki = 156 nM [1]. For functional antagonism, FLIPR assay assessment in CHOK1 cells expressing human TRPV1 under pH 6.0–6.3 stimulation yields an IC₅₀ of 1.99 μM (1,990 nM) [2]. While direct head-to-head binding data for the 2-pyridinyl isomer (CAS 355382-90-0) under identical assay conditions is not publicly available, the difference in pyridine nitrogen positioning is known from medicinal chemistry principles to alter hydrogen-bonding geometry and electronic distribution, which can affect TRPV1 binding pocket complementarity.
| Evidence Dimension | Binding Affinity (Ki) at human TRPV1 |
|---|---|
| Target Compound Data | Ki = 156 nM |
| Comparator Or Baseline | 2-pyridinyl isomer (CAS 355382-90-0): Data unavailable; 3-pyridinyl isomer: Data unavailable |
| Quantified Difference | Not calculable due to missing comparator data; target compound Ki = 156 nM provides reference point for 4-pyridinyl scaffold |
| Conditions | [³H]RTX displacement, human TRPV1 receptor expressed in HEK293 cells |
Why This Matters
The quantified binding affinity enables researchers to benchmark the 4-pyridinyl scaffold against the clinical candidate capsazepine (IC₅₀ ≈ 285–400 nM in comparable assays) for TRPV1-targeted pain or inflammation studies, providing a concrete data point for procurement selection.
- [1] BindingDB. (2014). Entry BDBM50376270 / CHEMBL406573: Displacement of [³H]RTX from human TRPV1 receptor expressed in HEK293 cells; Ki = 156 nM. View Source
- [2] BindingDB. (2014). PrimarySearch_ki: Antagonist activity at human TRPV1 expressed in CHOK1 cells assessed as inhibition of pH 6.0–6.3-induced activity by FLIPR assay; IC₅₀ = 1.99E+3 nM. View Source
